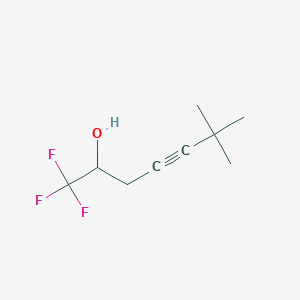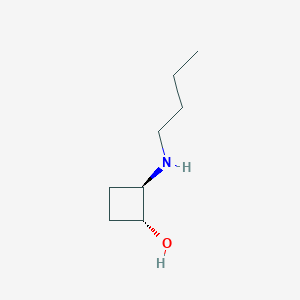
1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol
Overview
Description
1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol, also known as “TMDH”, is a fluorinated organic compound that has recently become of interest to the scientific community due to its unique properties. It is a colourless liquid, and it has a relatively low boiling point and low melting point. TMDH has been studied for its potential applications in various fields, including synthesis, catalysis, and drug development.
Scientific Research Applications
Synthesis of NNO Ketoimines
1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol: can be utilized in the synthesis of NNO ketoimines bearing trifluoromethyl substituents. This process typically involves Schiff base condensation, which is a key step in the preparation of these compounds. The trifluoromethyl group in the molecule can significantly influence the electronic properties of the ketoimines, making them valuable for various chemical studies and potential applications in material science .
Preparation of Octahedral Werner-type Cobalt (II) Complexes
This compound is also instrumental in the synthesis of octahedral Werner-type cobalt (II) complexes. These complexes are of interest due to their magnetic properties and potential applications in magnetic materials. The ability to form stable complexes with transition metals like cobalt can lead to advancements in the study of coordination chemistry .
Study of Thermally Activated Slow Relaxation of Magnetization
The Er (3+) complexes formed with 1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol exhibit thermally activated slow relaxation of magnetization under a zero direct-current (DC) field. This property is significant for research in quantum computing and information storage, where control over magnetic relaxation is crucial .
Deuterium Exchange Reactions
Researchers can use 1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol in deuterium exchange reactions, such as in the preparation of D2-TFDMHD by mixing with D2O. This application is particularly relevant in the field of nuclear magnetic resonance (NMR) spectroscopy, where deuterated compounds are used to study molecular structures and dynamics .
Organic Synthesis Building Blocks
Due to its unique structure, 1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol serves as a building block in organic synthesis. Its incorporation into larger molecules can introduce desirable properties such as increased volatility or reactivity, which are beneficial in various synthetic pathways .
Development of Fluorinated Pharmaceuticals
The trifluoromethyl group present in 1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol is a common moiety in pharmaceuticals. Its inclusion in drug molecules can improve metabolic stability, bioavailability, and binding affinity to biological targets. Therefore, this compound may play a role in the design and development of new fluorinated drugs .
properties
IUPAC Name |
1,1,1-trifluoro-6,6-dimethylhept-4-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O/c1-8(2,3)6-4-5-7(13)9(10,11)12/h7,13H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYGEUNBOMJAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485520.png)
![1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485521.png)
![1-{[(4-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485522.png)
![1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485525.png)


![trans-2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485530.png)
![1-[(1-Hydroxycyclobutyl)methyl]piperidin-3-ol](/img/structure/B1485531.png)
![1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485533.png)
![2-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485534.png)
![2-{[trans-2-Hydroxycyclobutyl]amino}propane-1,3-diol](/img/structure/B1485538.png)
![trans-2-[(2-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485539.png)

![tert-butyl (3R,4R)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1485543.png)